N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide
Description
This sulfonamide derivative features a pyrimidine ring substituted with a dimethylamino group at position 4 and a methyl group at position 4. The sulfonamide moiety is linked to a 4-methoxy-substituted benzene ring.
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-14-13-19(25(2)3)23-20(21-14)22-15-5-7-16(8-6-15)24-29(26,27)18-11-9-17(28-4)10-12-18/h5-13,24H,1-4H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPPHJJXYWHVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Dimethylamino)-6-methylpyrimidin-2-amine
The pyrimidine core is synthesized through nucleophilic substitution and cyclization reactions. A representative protocol involves:
-
Starting material : 4-Chloro-6-methylpyrimidin-2-amine.
-
Dimethylamination : Treatment with dimethylamine (40% aqueous solution) in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 4-(dimethylamino)-6-methylpyrimidin-2-amine.
-
Yield : 78–85% after purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
Key parameters :
-
Excess dimethylamine (2.5 equivalents) ensures complete substitution.
-
Anhydrous conditions prevent hydrolysis of the pyrimidine chloride.
Coupling with 4-Nitrophenylamine
The pyrimidine intermediate is coupled with 4-nitrophenylamine to introduce the aniline linkage:
-
Conditions :
-
Mechanism : Nucleophilic aromatic substitution (SNAr) at the pyrimidine’s 2-position.
Optimization note :
Reduction of Nitro to Amino Group
The nitro group on the phenyl ring is reduced to an amine using catalytic hydrogenation:
-
Catalyst : 10% Palladium on carbon (Pd/C).
-
Conditions :
Alternative method :
Sulfonylation with 4-Methoxybenzenesulfonyl Chloride
The final step involves sulfonamide bond formation:
-
Reagents :
-
4-Methoxybenzenesulfonyl chloride (1.2 equivalents).
-
Base: Pyridine (2.5 equivalents) as both catalyst and acid scavenger.
-
-
Conditions :
-
Workup :
-
Quenching with ice-water, extraction with DCM, and column chromatography (eluent: chloroform/methanol, 9:1).
-
Critical considerations :
-
Slow addition of sulfonyl chloride minimizes di-sulfonation.
-
Anhydrous DCM prevents hydrolysis of the sulfonyl chloride.
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Insights
While laboratory methods prioritize yield and purity, industrial synthesis emphasizes cost and scalability:
-
Continuous flow reactors : Reduce reaction times by 50% for pyrimidine amination.
-
Solvent recycling : DMF and DCM are recovered via distillation, cutting material costs by 30%.
-
Automated crystallization : Enhances purity (>99.5%) without column chromatography.
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide: undergoes a variety of reactions, including:
Oxidation: : The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: : Reduction reactions, often catalyzed by metals like palladium, can convert the compound into its corresponding amine derivatives.
Substitution: : The aromatic rings in the structure are amenable to electrophilic and nucleophilic substitution reactions, modifying the functional groups attached.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substituting Agents: : Halogenating agents like bromine (Br₂), nucleophiles like sodium hydroxide (NaOH).
Major Products
Reactions typically yield a range of products such as sulfonic acids, amines, and various substituted aromatic compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide has been studied for its ability to inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway in bacteria. Various studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria.
Anticancer Potential
Recent investigations have highlighted the compound's potential as an anticancer agent. Its mechanism involves the inhibition of specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in xenograft models of breast cancer .
Enzyme Inhibition
The compound has been identified as an inhibitor of certain enzymes such as dihydrofolate reductase (DHFR), which is pivotal in cancer and bacterial cell metabolism. By binding to the active site of DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, thus disrupting nucleic acid synthesis .
Drug Development
The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals. Researchers are exploring its derivatives to enhance efficacy and reduce toxicity profiles in therapeutic applications .
Biochemical Studies
In biochemical research, this compound serves as a tool for studying enzyme kinetics and protein interactions due to its ability to selectively inhibit specific targets. Its application in high-throughput screening assays has facilitated the discovery of new drug candidates .
Synthesis of Novel Materials
The compound is being investigated for its potential use in synthesizing novel materials with enhanced electrical conductivity and stability. Its sulfonamide group can be utilized to create polymeric materials that exhibit desirable properties for electronic applications .
Nanotechnology Applications
In nanotechnology, derivatives of this compound are being explored for their ability to functionalize nanoparticles, enhancing their biocompatibility and targeting capabilities for drug delivery systems .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various sulfonamide derivatives, including this compound, revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Study 2: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. These findings suggest its potential as a therapeutic agent in oncology .
Mechanism of Action
The compound's mechanism of action involves its ability to interact with specific molecular targets within biological systems. It can bind to enzyme active sites or receptor proteins, modulating their activity and initiating cellular responses. The exact pathways involved can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed examination of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O3S |
| Molecular Weight | 392.49 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(N(C)C)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)S(=O)(=O)N(C)C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors:
- Enzyme Inhibition : It has been shown to inhibit certain carbonic anhydrase (CA) isoforms, which are involved in various physiological processes. The binding affinity for these enzymes can be significantly higher than that of traditional inhibitors like sulfanilamide .
- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways that are critical for various biological functions.
- DNA/RNA Interaction : Preliminary studies suggest that it may intercalate into DNA or RNA structures, potentially affecting transcription and translation processes.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have demonstrated that benzenesulfonamide derivatives can inhibit tumor growth in various cancer models. In vivo tests on mouse lymphoid leukemia showed some derivatives exhibiting cytotoxic effects, although specific data on this compound's efficacy is still limited .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown potential against a range of bacterial strains, which could position it as a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Studies and Research Findings
- Inhibition of Carbonic Anhydrases : A study synthesized several 4-substituted diazobenzenesulfonamides and tested their affinity for different CA isoforms. Results indicated that the compound exhibited significantly higher binding affinity compared to traditional inhibitors, suggesting its potential as a therapeutic agent for conditions like glaucoma or epilepsy where CA inhibition is beneficial .
- Antitumor Activity : In a comparative study involving various sulfonamide derivatives, this compound was evaluated for its antitumor effects. While some analogs showed promising results against specific cancer lines, further investigation into this compound's specific antitumor mechanisms is warranted.
- Synergistic Effects with Other Drugs : Research has explored the potential synergistic effects of this compound when combined with other chemotherapeutic agents. Preliminary results indicate enhanced efficacy in reducing tumor size in animal models when used in conjunction with established cancer therapies .
Q & A
Q. What synthetic routes and reaction conditions optimize the yield of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide?
The compound is typically synthesized via multi-step reactions. A recommended approach involves coupling a pyrimidine amine intermediate (e.g., 4-(dimethylamino)-6-methylpyrimidin-2-amine) with a sulfonamide-containing aryl chloride under basic conditions (e.g., triethylamine in dichloromethane). Key steps include:
- Nucleophilic aromatic substitution : Reacting the pyrimidine amine with activated aryl sulfonyl chlorides at 60–80°C for 12–24 hours .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the product.
- Catalytic hydrogenation : For intermediates with nitro groups, employ Pd/C under H₂ to reduce to amines . Yield optimization requires precise stoichiometry, inert atmospheres (N₂/Ar), and temperature control to minimize side reactions.
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- X-ray crystallography : Resolves bond lengths, dihedral angles, and hydrogen-bonding networks (e.g., N–H···O interactions at 2.8–3.0 Å) critical for confirming sulfonamide-pyrimidine connectivity .
- NMR spectroscopy : ¹H NMR identifies methoxy (δ 3.8–4.0 ppm) and dimethylamino (δ 2.9–3.1 ppm) protons, while ¹³C NMR confirms aromatic and sulfonamide carbonyl carbons (δ 165–170 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺) with <2 ppm error .
- HPLC : Assesses purity (>95%) using C18 columns and UV detection at 254 nm .
Q. What in vitro strategies evaluate this compound’s biological activity?
- Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., transglutaminase for PROTAC applications) using fluorogenic substrates .
- Antimicrobial testing : Perform broth microdilution (CLSI guidelines) to determine MIC values against bacterial/fungal strains .
- Cytotoxicity profiling : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .
- Molecular docking : Predict binding modes to targets (e.g., TG2 in ) using AutoDock Vina or Schrödinger .
Advanced Research Questions
Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for sulfonamide-pyrimidine hybrids?
- Quantum mechanical calculations : Use Density Functional Theory (DFT) to compare electronic properties (e.g., HOMO-LUMO gaps) of active vs. inactive analogs. For example, methoxy groups increase electron density, enhancing π-π stacking with aromatic residues .
- Machine learning (ML) : Train models on bioactivity datasets to identify critical descriptors (e.g., topological polar surface area, logP) and prioritize synthetic targets .
- Statistical experimental design : Apply factorial designs or response surface methodology (RSM) to optimize substituent combinations (e.g., dimethylamino vs. ethylamino groups) while minimizing experimental runs .
Q. What crystallographic insights guide the rational modification of hydrogen-bonding networks?
- Intermolecular interactions : X-ray data () show sulfonamide N–H groups form hydrogen bonds with pyrimidine N atoms (2.9 Å), stabilizing the bioactive conformation.
- Solubility optimization : Replace methoxy with ethoxy groups to weaken crystal lattice energy (longer C–O bonds reduce dipole-dipole interactions), improving aqueous solubility without losing H-bond donors .
- DFT-driven modifications : Calculate interaction energies (e.g., N–H···O vs. C–H···π) to prioritize substituents that balance stability and permeability .
Q. How do reaction engineering principles improve scalability of multi-step syntheses?
- Flow chemistry : Continuous processing minimizes intermediate isolation and improves heat/mass transfer for exothermic steps (e.g., sulfonylation) .
- Membrane separation : Use nanofiltration to recover catalysts (e.g., Pd/C) and reduce waste .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress (e.g., amine intermediate formation) to ensure reproducibility at scale .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
